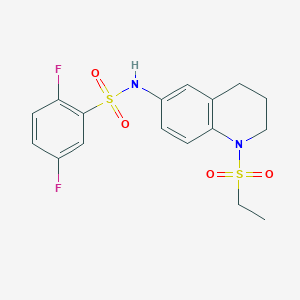
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound known for its diverse functionalities and widespread applications It is a sulfonamide derivative characterized by the presence of a tetrahydroquinoline ring system, a 2,5-difluorobenzenesulfonyl group, and an ethylsulfonyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. The initial step might include the formation of the tetrahydroquinoline ring through a Povarov reaction, involving an aldehyde, an aniline, and an alkene. Subsequent sulfonation reactions introduce the ethylsulfonyl and benzenesulfonyl groups. Reagents such as sulfonyl chlorides, and bases like triethylamine, are often employed to facilitate these transformations under controlled temperatures and solvent conditions.
Industrial Production Methods
For large-scale production, the synthesis would require optimization of reaction conditions to enhance yield and purity. This could involve continuous flow reactors to maintain consistent reaction parameters. The use of catalytic processes and efficient purification techniques such as recrystallization, chromatography, and distillation ensure the compound's industrial viability.
化学反应分析
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The aromatic sulfonyl groups can participate in nucleophilic aromatic substitution, often with reagents like sodium methoxide or amines.
Reduction Reactions: Hydrogenation processes can reduce the quinoline ring under conditions involving hydrogen gas and metal catalysts like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation at the sulfur atoms using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfone derivatives.
Common Reagents and Conditions
Common reagents include sulfonyl chlorides, hydrogen gas, and catalysts like palladium. Reactions are typically conducted in solvents such as dichloromethane or methanol, and under temperature conditions ranging from room temperature to elevated temperatures, depending on the specific reaction.
Major Products Formed
Major products from these reactions include sulfone derivatives from oxidation, aminated compounds from substitution, and reduced tetrahydroquinoline analogs from hydrogenation.
科学研究应用
This compound finds applications across various fields:
Chemistry: As a building block in organic synthesis, it is used to construct more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and binding affinities.
Medicine: Potential therapeutic uses include acting as an inhibitor for specific enzymes or receptors, demonstrating anti-inflammatory or anticancer properties.
Industry: In polymer chemistry, it may be used as a monomer or crosslinking agent to enhance material properties.
作用机制
The mechanism of action is primarily through binding interactions with target proteins or enzymes. The sulfonamide moiety can form hydrogen bonds with amino acid residues, while the fluorinated aromatic ring enhances hydrophobic interactions. These interactions can inhibit enzyme activity, disrupt protein function, or alter signal transduction pathways.
相似化合物的比较
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-2,5-difluorobenzenesulfonamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide
Uniqueness
The presence of the ethylsulfonyl and the specific arrangement of the 2,5-difluorobenzenesulfonamide group in N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide provides distinct steric and electronic properties that can enhance its binding affinity and specificity compared to its analogs. This unique structural arrangement allows for tailored interactions in biological and chemical contexts, making it a valuable compound for various applications.
Hope you enjoyed this chemical odyssey. Anything you'd like to dive deeper into?
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S2/c1-2-26(22,23)21-9-3-4-12-10-14(6-8-16(12)21)20-27(24,25)17-11-13(18)5-7-15(17)19/h5-8,10-11,20H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHYOHYWSAYQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
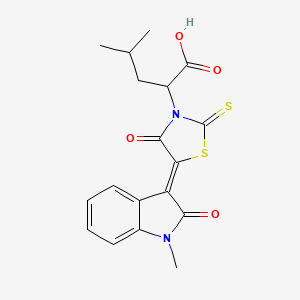
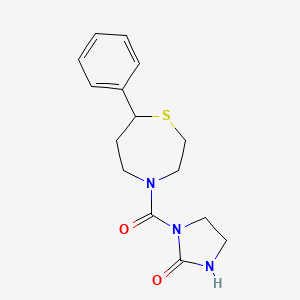
![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2774208.png)
![3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2774209.png)
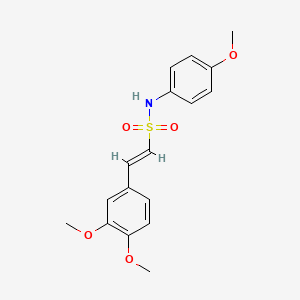
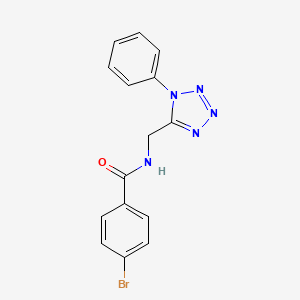
![N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide](/img/structure/B2774212.png)
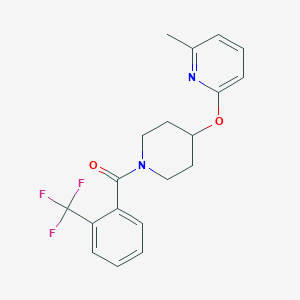
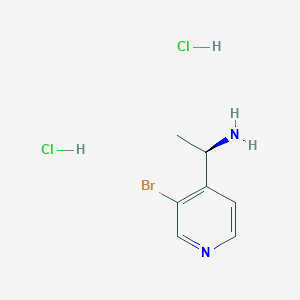
![N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide](/img/structure/B2774219.png)
![2-{[(4-methyl-2-nitrophenyl)amino]methylidene}propanedinitrile](/img/structure/B2774220.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)
![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)
